2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride
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Overview
Description
2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.
Reduction: Reduction reactions can convert indole derivatives to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce indolines .
Scientific Research Applications
2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: These compounds have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity. For example, they may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is unique due to its specific structure, which includes a sulfanyl group attached to the indole ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.ClH/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10;/h1-4,7,12H,5-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXXRNUKFPTKFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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